Differential CYP1A2 Inhibition Selectivity
1-(2,3,4-Trimethoxyphenyl)ethanol demonstrates a 2.4-fold selectivity for CYP1A2 inhibition (IC₅₀ = 4,700 nM) over CYP3A4 (IC₅₀ = 11,100 nM), with intermediate activity against CYP2D6 (IC₅₀ = 8,200 nM) [1]. This isoform selectivity profile is distinct from the 3,4,5-TMP regioisomer, which shows substantially weaker CYP1A2 inhibition (reported IC₅₀ > 50 μM for related 3,4,5-TMP alcohols in cross-study comparisons) [2].
| Evidence Dimension | CYP1A2 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 4.70 × 10³ nM (4.7 μM) |
| Comparator Or Baseline | 3,4,5-TMP alcohol analogs: > 50 μM (class-level baseline) |
| Quantified Difference | ≥ 10.6-fold greater CYP1A2 inhibitory potency for 2,3,4-TMP ethanol |
| Conditions | Human liver CYP1A2 expressed in Saccharomyces cerevisiae YY7 microsomal membranes; CEC substrate; 10 min incubation; fluorescence detection |
Why This Matters
This differential CYP inhibition profile directly impacts compound selection in lead optimization, where minimizing CYP3A4-mediated drug-drug interactions while maintaining metabolic stability is a critical go/no-go criterion.
- [1] BindingDB. (n.d.). BDBM50236944 (CHEMBL4087973) CYP1A2, CYP3A4, CYP2D6 IC₅₀ Data. BindingDB ID: 50236944. View Source
- [2] Karati, D., & Mahadik, K. R. (2023). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Medicinal Chemistry Research, 32, 2473–2500. Class-level data on 3,4,5-TMP CYP interactions. View Source
